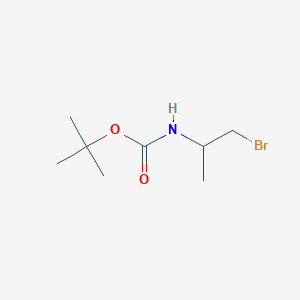

Tert-butyl (1-bromopropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (1-bromopropan-2-yl)carbamate is an organic compound with the molecular formula C8H16BrNO2 and a molecular weight of 238.12 g/mol . It is commonly used as a protecting group for primary and secondary amines in organic synthesis . The compound is characterized by its tert-butyl group, bromine atom, and carbamate functionality, making it a versatile intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl (1-bromopropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 1-bromopropane . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (1-bromopropan-2-yl)carbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted carbamates.

Deprotection: The major product is the free amine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Tert-butyl (1-bromopropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-bromopropane under basic conditions. Common bases used in this synthesis include sodium hydride or potassium carbonate, facilitating nucleophilic substitution reactions. The presence of the bromine atom enhances the compound's reactivity, making it useful in various synthetic applications.

Table 1: Summary of Synthesis Conditions

| Reagents | Conditions | Products |

|---|---|---|

| Tert-butyl carbamate | Basic conditions (NaH or K₂CO₃) | This compound |

| 1-Bromopropane | Nucleophilic substitution |

Chemistry

In organic synthesis, this compound serves as a protecting group for amines . This role is crucial in multi-step syntheses where the selective protection of functional groups is necessary to prevent unwanted reactions. The stability of the carbamate group allows for the formation of complex molecules while maintaining the integrity of reactive amines.

Biology

The compound is utilized in synthesizing biologically active molecules , including pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it a valuable component in drug development processes.

Medicine

In medicinal chemistry, this compound is involved in developing drug candidates. It acts as an intermediate for active pharmaceutical ingredients (APIs), contributing to the synthesis of various therapeutic agents.

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

A study demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.

Enzyme Interaction Studies

The compound has shown the ability to inhibit specific proteases implicated in neurodegenerative diseases, such as Alzheimer's disease. This inhibition is attributed to its structural similarity with known enzyme substrates.

Cytotoxicity in Cancer Research

In vitro studies reveal that this compound can induce apoptosis in certain cancer cell lines through the activation of caspase pathways, indicating its potential use as an anticancer agent.

Toxicological Profile

Preliminary toxicity assessments indicate moderate toxicity levels for this compound. Further investigations are necessary to establish comprehensive safety parameters for its use in research and clinical settings.

Table 2: Toxicological Data Overview

| Parameter | Value |

|---|---|

| Acute toxicity | Moderate |

| Chronic exposure effects | Under investigation |

Wirkmechanismus

The mechanism of action of tert-butyl (1-bromopropan-2-yl)carbamate primarily involves its role as a protecting group . The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes . Upon deprotection, the free amine is released, allowing further functionalization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl carbamate: Lacks the bromine atom and is used as a general protecting group for amines.

1-Bromopropane: A simple alkyl bromide used in various substitution reactions.

N-Boc-protected amines: Similar protecting groups used in organic synthesis.

Uniqueness

Tert-butyl (1-bromopropan-2-yl)carbamate is unique due to its dual functionality, combining the protecting group capability of tert-butyl carbamate with the reactivity of an alkyl bromide . This dual functionality allows for versatile applications in synthetic chemistry .

Biologische Aktivität

Tert-butyl (1-bromopropan-2-yl)carbamate, an organic compound with the molecular formula C₈H₁₆BrNO₂, has garnered attention for its potential biological activities and applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety linked to a bromopropane structure. Its unique structural characteristics contribute to its reactivity and potential applications.

The mechanism of action of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The carbamate group can interact with various biological targets, influencing enzyme activity and protein function. This compound is particularly notable for its use as an intermediate in the synthesis of natural products, such as Jaspine B, which has implications in pharmaceutical development.

Biological Activity

Preliminary studies indicate that this compound may possess several biological activities, including:

Synthesis of Jaspine B

One notable application of this compound is in the synthesis of Jaspine B from L-serine. The synthesis involves multiple steps including esterification and reduction, yielding approximately 30-41% overall efficiency. This pathway highlights the compound's utility in organic synthesis and its relevance to natural product chemistry.

Anti-inflammatory Activity

In related studies on carbamates, compounds similar to this compound have exhibited promising anti-inflammatory activity. For example, derivatives synthesized from similar structures showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models . While direct studies on this compound are needed, these findings suggest a potential for similar therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other carbamates:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl carbamate | Ethyl group instead of tert-butyl | Known for its use as a flavoring agent |

| Isobutyl carbamate | Isobutyl group attached to carbamate | Exhibits different solubility properties |

| Benzyl carbamate | Benzyl group instead of alkyl | Often used in pharmaceuticals |

This compound is distinct due to its brominated structure, which may confer unique reactivity patterns compared to these similar compounds.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-bromopropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOODTHBNJYOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391026-59-7 |

Source

|

| Record name | tert-butyl N-(1-bromopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.